((2S,5S)-5-methylpiperazin-2-yl)methanol HCl
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Overview
Description
((2S,5S)-5-methylpiperazin-2-yl)methanol HCl is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl typically involves the reaction of a suitable piperazine derivative with formaldehyde and a reducing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include methanol or ethanol.
Catalyst: Acidic catalysts such as hydrochloric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to improve the sustainability and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
((2S,5S)-5-methylpiperazin-2-yl)methanol HCl undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as a biochemical probe.
Medicine: It is being explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ((2S,5S)-5-methylpiperazin-2-yl)methanol HCl involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-carboxymethylproline: Another piperazine derivative with similar structural features.
(2S,5S)-hexanediol: A compound with similar stereochemistry but different functional groups.
Uniqueness
((2S,5S)-5-methylpiperazin-2-yl)methanol HCl is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C6H15ClN2O |
---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
[(2S,5S)-5-methylpiperazin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
UGGSBYLNJZDGHG-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1)CO.Cl |
Canonical SMILES |
CC1CNC(CN1)CO.Cl |
Origin of Product |
United States |
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